molecular formula C11H15ClN4 B1492941 2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097967-11-6

2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1492941
CAS No.: 2097967-11-6
M. Wt: 238.72 g/mol
InChI Key: FGGZPKPZSOJWPE-UHFFFAOYSA-N
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Description

The compound “2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is fused with a pyridazine ring, another type of aromatic heterocycle . The presence of these rings suggests that the compound may have significant chemical reactivity and potential applications in various fields.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,8-Diazabicyclo [3.2.1]octane (1), 2,5-diazabicyclo [2.2.1]heptane (2), piperazine (3), and homopiperazine (4) derivatives, substituted at one nitrogen atom with the 6-chloro-3-pyridazinyl group while the other nitrogen atom was either unsubstituted or mono- or dimethylated, were synthesized . Another study reported the synthesis of 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone .

Biochemical Analysis

Biochemical Properties

2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as DNA gyrase, which is crucial for DNA replication and transcription . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can interact with various proteins involved in cellular signaling pathways, thereby influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound can alter gene expression profiles, affecting genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, its interaction with DNA gyrase results in the inhibition of DNA replication, thereby preventing cell proliferation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression that promote apoptosis and inhibit cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary, with some studies indicating sustained cytotoxicity and others showing adaptive cellular responses that mitigate its impact . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as tumor growth inhibition, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage effects highlight the importance of determining the optimal therapeutic window for this compound to maximize its benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways within the body. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the body, the compound can be distributed to different tissues, including the liver, kidneys, and tumor sites . Its localization and accumulation in specific tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transporters that facilitate its uptake and efflux .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . For example, its presence in the nucleus allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular responses .

Properties

IUPAC Name

5-(6-chloropyridazin-3-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-15-4-8-6-16(7-9(8)5-15)11-3-2-10(12)13-14-11/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZPKPZSOJWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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